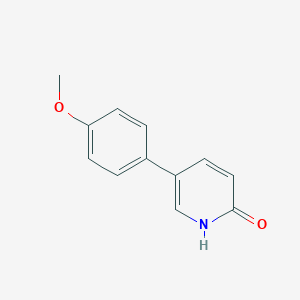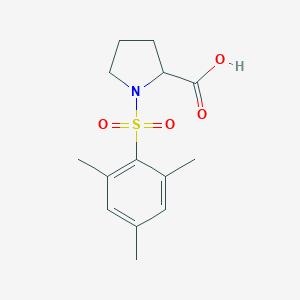
5-(4-Methoxyphenyl)pyridin-2(1H)-one
概要
説明
5-(4-Methoxyphenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Treatment of Children Bronchial Pneumonia
5-(4-Methoxyphenyl)pyridin-2(1H)-one, as part of a heterocycle compound, has been studied for its application in the treatment and nursing care of children with bronchial pneumonia. This compound was found to exhibit significant biological activity, with molecular docking simulations suggesting its effectiveness due to the formation of hydrogen bonds with the receptor (Ding & Zhong, 2022).
Corrosion Inhibition
This compound has been utilized as a part of thiazole-based pyridine derivatives for corrosion inhibition, particularly in mild steel. It was found that the inhibition efficiency of these compounds is directly related to their concentration and inversely related to temperature, indicating their potential as effective corrosion inhibitors (Chaitra, Mohana & Tandon, 2016).
Eco-Friendly Synthesis and Evaluation as Corrosion Inhibitors
In a study focused on eco-friendly synthesis, derivatives of this compound were evaluated for their corrosion inhibition properties for carbon steel. These derivatives showed promising results in various electrochemical methods, adding to the potential applications of this compound in industrial settings (Abdallah, Shalabi & Bayoumy, 2018).
Photophysics and Molecular Structure Analysis
The photophysical characteristics of analogues of this compound have been studied to understand the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. Such studies provide insights into the molecular behavior of these compounds under different conditions, which is crucial for various applications in photochemistry and material science (Behera, Karak & Krishnamoorthy, 2015).
Spectroscopic Characterization and X-ray Structure Analysis
The compound has been characterized using various spectroscopic methods and X-ray structure analysis, providing detailed information about its molecular structure. This information is vital for understanding its reactivity and potential applications in different fields of science (Al‐Refai, Ibrahim, Geyer, Marsch & Ali, 2016).
Insecticidal Applications
Studies have shown that pyridine derivatives, including this compound, exhibit significant insecticidal activities. This suggests its potential use in agricultural practices for pest control (Bakhite, Abd-Ella, El-Sayed & Abdel-Raheem, 2014).
将来の方向性
The future directions in the research of pyridine compounds like 5-(4-Methoxyphenyl)pyridin-2(1H)-one could involve exploring their potential pharmaceutical applications . Additionally, the development of new synthetic pathways and the discovery of inhibitors targeting specific biological axes represent promising areas of future research .
特性
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDTWSPLGKBXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602231 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-51-6 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)


![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)

